(7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate
Overview
Description
(7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a quinazoline derivative, followed by the introduction of a pivalate ester group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., sodium azide for substitution), oxidizing agents (e.g., potassium permanganate for oxidation), and reducing agents (e.g., lithium aluminum hydride for reduction). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinazoline derivatives, while hydrolysis can produce pivalic acid and the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, (7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions of quinazoline derivatives with biological targets. Its bromine atoms can serve as markers for tracking the compound’s distribution and metabolism in biological systems.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Quinazoline derivatives are known for their anticancer, antiviral, and anti-inflammatory activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinazoline core may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: A simpler brominated compound used in organic synthesis.
3-Bromopropylamine hydrobromide: Another brominated amine with applications in chemical synthesis.
2-(Boc-amino)ethyl bromide: A protected brominated amine used in peptide synthesis.
Uniqueness
(7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is unique due to its complex structure, which combines a quinazoline core with bromine and pivalate functional groups. This combination imparts distinct chemical properties and potential applications that are not found in simpler brominated compounds. Its versatility in undergoing various chemical reactions and its potential in scientific research and industrial applications further highlight its uniqueness.
Properties
IUPAC Name |
[7-bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Br2N2O3/c1-9-19-13-6-12(18)10(7-17)5-11(13)14(21)20(9)8-23-15(22)16(2,3)4/h5-6H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEFHZGDNXLLQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2)Br)CBr)C(=O)N1COC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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